Product packaging for 2-Methyl-1,7-naphthyridin-4-amine(Cat. No.:CAS No. 1245210-84-7)

2-Methyl-1,7-naphthyridin-4-amine

Cat. No.: B566801
CAS No.: 1245210-84-7
M. Wt: 159.192
InChI Key: ROGGIDBMGJMKCR-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridin-4-amine is a chemical compound based on the 1,7-naphthyridine scaffold, a diazanaphthalene structure known for its diverse applications in scientific research and drug discovery . The 1,7-naphthyridine core is of significant interest in medicinal chemistry. Derivatives of this heterocycle have been investigated for various biological activities. Some 1,7-naphthyridines have demonstrated antimalarial activity , highlighting their potential in infectious disease research . Furthermore, the structural motif is a valuable building block for developing new pharmacologically active compounds. In materials science, related naphthyridine compounds can serve as ligands for constructing metal complexes with interesting photophysical properties, which may be applicable in developing luminescent materials . The core structure is also a subject of study in organic synthesis, where it can be prepared from 3-aminopyridine precursors . This product is intended for research and development purposes in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B566801 2-Methyl-1,7-naphthyridin-4-amine CAS No. 1245210-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGIDBMGJMKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694989
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245210-84-7
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanistic Insights of Naphthyridine Derivatives with Implications for 2 Methyl 1,7 Naphthyridin 4 Amine

Antimicrobial Activity Investigations

Naphthyridine derivatives have been a subject of interest for their potential to combat microbial infections, a concern heightened by the rise of drug-resistant pathogens. nih.gov

Antibacterial Efficacy and Targeted Mechanisms (e.g., DNA Gyrase B Inhibition, Ribosome Inhibition)

The antibacterial action of many naphthyridine derivatives is rooted in their ability to disrupt fundamental bacterial processes. A primary mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com By targeting this enzyme, these compounds prevent the supercoiling of DNA, leading to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial cell death. nih.gov For instance, nalidixic acid, a pioneering antibacterial agent, functions as a DNA gyrase inhibitor. mdpi.comjapsonline.com More recent studies on novel 1,4-dihydro nih.govsemanticscholar.orgnaphthyridine derivatives have confirmed their potent inhibitory activity against E. coli DNA gyrase. nih.gov Molecular docking studies have further elucidated the structural basis for this interaction, showing a strong binding affinity between the naphthyridine scaffold and DNA Gyrase B. japsonline.comjapsonline.com

Beyond DNA gyrase, some naphthyridine derivatives exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery for protein synthesis. nih.govresearchgate.net A novel class of ribosome inhibitors (NRIs) based on the naphthyridine structure has been shown to selectively inhibit bacterial protein synthesis. nih.govnih.gov Their mechanism does not involve direct protection of ribosomal RNA (rRNA). Instead, in the presence of transfer RNA (tRNA), these inhibitors enhance the tRNA footprint on the 30S ribosomal subunit, particularly at the decoding site. nih.gov This suggests that these naphthyridine derivatives perturb the structure of the tRNA/30S complex, thereby inhibiting translation. nih.gov

Table 1: Antibacterial Mechanisms of Naphthyridine Derivatives

Mechanism of Action Target Enzyme/Component Effect on Bacteria Example Derivative Class
DNA Gyrase Inhibition DNA Gyrase (Type II Topoisomerase) Blocks DNA replication, leading to cell death. nih.gov 1,8-Naphthyridine (B1210474) derivatives, Nalidixic acid. nih.govjapsonline.com
Ribosome Inhibition 30S Ribosomal Subunit/tRNA Complex Perturbs protein synthesis at the decoding site. nih.gov Novel Ribosome Inhibitors (NRIs). nih.gov

Antifungal Properties and Modes of Action

The antimicrobial spectrum of naphthyridine derivatives extends to antifungal activity. Several studies have reported the efficacy of these compounds against various fungal pathogens. For example, derivatives of 2-methyl-1,8-naphthyridine containing Schiff bases and ureas have demonstrated the ability to inhibit the spore germination of fungi such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Compounds with halogen substitutions were noted to be particularly potent. researchgate.net

Similarly, pyrazolo[3,4-b] nih.govsemanticscholar.orgnaphthyridin-5-amines have shown activity against Candida albicans and Cryptococcus neoformans. nih.gov The antifungal effect of these compounds appears to be related to their hydrophobicity. nih.gov Other research has highlighted the antifungal potential of various substituted 1,8-naphthyridines against strains like Aspergillus niger and Candida albicans, with some derivatives showing efficacy comparable to the standard antifungal drug griseofulvin. nih.gov While the precise modes of action are still under investigation for many of these derivatives, the consistent findings underscore the potential of the naphthyridine scaffold in developing new antifungal agents.

Modulatory Effects on Multidrug Resistance (e.g., NorA Efflux Pump Inhibition)

A significant challenge in antimicrobial therapy is the emergence of multidrug resistance (MDR) in bacteria. Efflux pumps, which are transmembrane proteins that actively expel antibiotics from the bacterial cell, are a major mechanism of MDR. semanticscholar.orgnih.gov Naphthyridine derivatives have shown promise in overcoming this resistance by inhibiting the function of these pumps. nih.govsemanticscholar.org

Specifically, 1,8-naphthyridine sulfonamides have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net While these compounds may not exhibit direct antibacterial activity themselves, they can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin (B1679917) when used in combination. nih.govresearchgate.net In silico and in vitro studies have confirmed that these derivatives bind to the NorA pump, thereby inhibiting its function and restoring the efficacy of the antibiotic. nih.gov The ability of 1,8-naphthyridine derivatives to inhibit other efflux pumps, such as MepA, has also been reported. semanticscholar.org This modulatory effect on multidrug resistance highlights a crucial therapeutic strategy where naphthyridines could act as adjuvants to existing antibiotics.

Anticancer Potential and Associated Molecular Pathways

In the realm of oncology, naphthyridine derivatives have emerged as a versatile class of compounds with the ability to target various hallmarks of cancer. ekb.eg Their anticancer effects are often mediated through the induction of programmed cell death and interference with critical enzymatic processes involved in cell proliferation.

Induction of Apoptosis and Regulation of Cell Cycle Progression

A key mechanism through which naphthyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, a novel dihydrobenzofuro[4,5-b] nih.govsemanticscholar.orgnaphthyridin-6-one derivative, MHY-449, was found to induce apoptosis in human colon cancer cells (HCT116). spandidos-publications.com This was evidenced by morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. spandidos-publications.com Similarly, pyronaridine, a benzonaphthyridine derivative, induces apoptosis in human breast and hematological cancer cells through mitochondrial depolarization and caspase-3 activation. plos.org

In addition to inducing apoptosis, many naphthyridine derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. The derivative MHY-449, for example, caused a G2/M phase arrest in HCT116 cells. spandidos-publications.com This was associated with a decrease in the expression of proteins that drive the G2/M transition, such as cyclin B1, Cdc25c, and Cdc2. spandidos-publications.com Another 4-phenyl-1,8-naphthyridine derivative was also shown to block the cell cycle in the G2/M phase, an effect attributed to its impact on the microtubular network and mitotic spindle formation. nih.gov Pyrazole derivatives of naphthyridine have also been observed to cause G0/G1 cell cycle arrest in cervical and breast cancer cells. dntb.gov.ua

Table 2: Anticancer Mechanisms of Naphthyridine Derivatives

Mechanism of Action Molecular Pathway/Target Effect on Cancer Cells Example Derivative Class
Induction of Apoptosis Caspase activation, mitochondrial depolarization. spandidos-publications.complos.org Programmed cell death. spandidos-publications.complos.org Dihydrobenzofuro[4,5-b] nih.govsemanticscholar.orgnaphthyridin-6-ones, Benzonaphthyridines. spandidos-publications.complos.org
Cell Cycle Arrest G2/M or G0/G1 phase arrest. spandidos-publications.comnih.govdntb.gov.ua Inhibition of cell proliferation. spandidos-publications.comnih.gov 4-phenyl-1,8-naphthyridines, Pyrazolo-naphthyridines. nih.govdntb.gov.ua

Inhibition of Topoisomerase I and II Enzymes

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. They are well-established targets for cancer chemotherapy. researchgate.net Several naphthyridine derivatives have demonstrated the ability to inhibit both topoisomerase I and topoisomerase II. ekb.egnih.gov

Trovafloxacin, a fluoroquinolone antibiotic with a naphthyridine core, is known to inhibit topoisomerase IV and DNA synthesis. nih.gov Other novel naphthoquinone derivatives have been shown to be effective dual inhibitors of both topoisomerase I and II. nih.gov These compounds prevent the enzymes from relaxing supercoiled plasmid DNA. nih.gov Interestingly, the mechanism of some of these novel inhibitors does not involve intercalation into DNA, which is a common mechanism for other topoisomerase inhibitors like anthracyclines. nih.gov Furthermore, a derivative of nalidixic acid has been identified as a potent inhibitor of both TopoIIα and TopoIIβ, inducing cell cycle arrest at the G2-M phase and subsequent apoptosis. mdpi.com The ability of naphthyridine derivatives to target these crucial enzymes underscores their potential as broad-spectrum anticancer agents.

Modulation of Protein Kinase Activity and Signal Transduction

Naphthyridine derivatives have been identified as potent modulators of protein kinase activity and key signal transduction pathways, which are often dysregulated in diseases like cancer. ekb.egnih.govekb.eg

PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade for cell growth and survival. nih.gov Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov

FGFR4 Inhibition: Aberrant signaling of fibroblast growth factor receptor 4 (FGFR4) is implicated in several cancers. A series of 1,6-naphthyridine-2-one derivatives were reported as potent and selective inhibitors of FGFR4 kinase. nih.gov The lead compound, 19g , showed excellent kinase selectivity and was effective at disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

CK2 Inhibition: Casein kinase 2 (CK2) is a protein kinase involved in numerous cellular processes and is a target for cancer therapy. sci-hub.st Starting from the known CK2 inhibitor silmitasertib, researchers synthesized a series of 5-(3-chlorophenylamino)benzo[c] ekb.egnih.govnaphthyridine derivatives. One compound, 1c , exhibited stronger and more selective CK2 inhibitory activity than the parent compound and was found to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway. sci-hub.st

TGF-βR1 Inhibition: The transforming growth factor-β (TGF-β) signaling pathway plays a potential role in cancer. The 1,5-naphthyridine (B1222797) scaffold has been shown to occupy the hinge region of the TGF-β type I receptor (TGF-βR1) kinase domain, a site normally occupied by ATP, thereby inhibiting its activity. mdpi.com

These findings highlight the versatility of the naphthyridine core in designing specific kinase inhibitors that can interfere with crucial cellular signaling pathways.

DNA Intercalation and Interaction Studies

Several naphthyridine derivatives exert their biological effects, particularly their anticancer activity, by interacting with DNA. ekb.egekb.eg One of the primary mechanisms is DNA intercalation, where the flat, aromatic naphthyridine structure inserts itself between the base pairs of the DNA double helix. ekb.egnih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. ekb.egnih.gov

For instance, the natural product aaptamine, which contains a benzo[de] nih.govtandfonline.comnaphthyridine core, has been shown to intercalate into DNA. nih.gov Similarly, certain synthetic 1,8-naphthyridine derivatives have been designed as DNA intercalating agents to achieve their anticancer effects. ekb.eg The ability to bind to DNA, including specific sequences like G-G mismatches, is a key feature of some of these compounds. ekb.eg

Angiogenesis Inhibition and Ras Protein Pathway Modulation

The development of new blood vessels, known as angiogenesis, is a critical process for tumor growth and metastasis. Naphthyridine derivatives have been investigated as angiogenesis inhibitors. ekb.egekb.eg By targeting this process, these compounds can effectively starve tumors of the nutrients and oxygen required for their expansion.

Furthermore, the Ras protein signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in Ras genes are common in many human cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been identified as inhibitors of the Ras protein, presenting another avenue for their anticancer activity. ekb.egekb.eg

Telomerase Inhibition

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. ekb.eg This enzyme is highly active in about 90% of cancer cells, allowing them to overcome the normal process of cellular aging and achieve immortality. ekb.eg In contrast, most normal somatic cells have low or no telomerase activity. This makes telomerase a highly attractive target for cancer therapy.

A dimeric form of a 2-amino-1,8-naphthyridine derivative has been shown to bind to human telomeric DNA sequences (TTAGGG repeats). ekb.egnih.govacs.org This binding induces a significant conformational change in the DNA structure and inhibits the elongation of the telomere by telomerase. nih.govacs.org The ability of the naphthyridine dimer to specifically recognize and bind to G-G mismatches within the telomeric sequence contributes to its inhibitory effect. ekb.eg

Disruption of p53-MDM2/MDMX Protein-Protein Interactions

The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Its activity is tightly regulated by two negative regulators, MDM2 and MDMX. In many cancers, p53 is inactivated through overexpression of MDM2 or MDMX. Therefore, inhibiting the p53-MDM2/MDMX interaction is a promising strategy to reactivate p53 function and suppress tumor growth.

Computational studies have explored the potential of small molecules with a 1,8-naphthyridine scaffold to act as dual inhibitors of the p53-MDM2 and p53-MDMX interactions. nih.govcarta-evidence.org One such compound, referred to as CPO , was predicted to have a high potential to inhibit both MDM2 and MDMX, offering a potential advantage in cancer therapy by overcoming drug resistance. nih.gov The degradation of MDM2 is another approach of high interest, and small molecule MDM2 inhibitors have shown the ability to stabilize p53. google.com

Anti-inflammatory and Analgesic Properties

Naphthyridine derivatives have demonstrated significant anti-inflammatory and analgesic activities. nih.govgoogle.comresearchgate.net

Mechanism of Action: The anti-inflammatory effects of some 1,8-naphthyridine derivatives are linked to the inhibition of reactive oxygen species (ROS) production and myeloperoxidase activity in human immune cells. mdpi.com A novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104 , was found to exert anti-inflammatory effects in microglial cells by suppressing ROS generation and inhibiting the TLR4/MyD88/NF-κB signaling pathway. mdpi.com This compound reduced the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com Another study showed that alopecuroides B and C, two 1,6-naphthyridine (B1220473) alkaloids, exhibited strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in lipopolysaccharide-induced cells. nih.gov

Structure-Activity Relationship: Various substituted nih.govnih.govplos.orgtriazolo[4,3-a] nih.govacs.orgnaphthyridine derivatives have been synthesized and tested for their anti-inflammatory and analgesic effects. nih.govnih.govuobaghdad.edu.iq Certain 5-(alkylamino) nih.govnih.govplos.orgtriazolo[4,3-a] nih.govacs.orgnaphthyridine-6-carboxamides showed potent anti-inflammatory properties, while others displayed more pronounced analgesic activity, which was sometimes accompanied by sedative effects. nih.gov For example, compound 1d from one series was a highly effective anti-inflammatory agent that did not cause gastrointestinal side effects at high doses. nih.gov

Activities Related to Neurological Disorders (e.g., Alzheimer's Disease, Multiple Sclerosis, Depression)

The versatile scaffold of naphthyridine has also been explored for its potential in treating a range of neurological disorders. nih.govresearchgate.net

Alzheimer's Disease: A key strategy in Alzheimer's therapy is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) to increase acetylcholine (B1216132) levels in the brain. nih.govacs.org Several 1,8-naphthyridine derivatives have been synthesized as effective cholinesterase inhibitors. nih.govacs.orgnih.gov For example, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine-3-carboxylate (compound 14) not only inhibited cholinesterases but also showed neuroprotective effects in cellular models of Alzheimer's disease by protecting against stressors like amyloid-β peptides. acs.orgnih.govscispace.com This compound also prevented the inhibition of protein phosphatase 2A (PP2A), an enzyme involved in tau protein dephosphorylation. acs.orgnih.gov Other derivatives are designed to have dual activity, such as inhibiting AChE and modulating calcium channels. google.com

Multiple Sclerosis: Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system. The cannabinoid receptor CB2 is a target for treating neuroinflammation without the psychoactive side effects associated with the CB1 receptor. plos.orgnih.gov A class of 1,8-naphthyridin-2-one derivatives has been developed as selective CB2 receptor agonists. plos.orgnih.gov These compounds were shown to have immunomodulatory effects, such as blocking the proliferation of activated lymphocytes from MS patients and down-regulating the production of TNF-α. plos.orgnih.gov One derivative, CB91 , was also found to have moderate intestinal absorption and blood-brain barrier permeability, suggesting its potential as an orally delivered drug for MS. nih.gov

Depression: The natural alkaloid aaptamine, a 1,7-naphthyridine (B1217170) derivative, has shown potential for use in depression therapy. nih.govmdpi.com

Antihistaminic Activity (e.g., H1 Receptor Antagonism)

Naphthyridine derivatives have emerged as a promising class of compounds with antihistaminic properties, primarily through the antagonism of the histamine (B1213489) H1 receptor. wikipedia.org These H1 antagonists are crucial in the management of allergic conditions. wikipedia.org Research has focused on designing derivatives that can effectively block the H1 receptor, thereby alleviating symptoms associated with allergic reactions. nih.gov

Scientists have successfully designed and synthesized new 1,8-naphthyridine-3-carboxylic acid derivatives and evaluated their antihistaminic activity. nih.gov In these studies, certain compounds demonstrated a significant bronchorelaxant effect in vivo, a key indicator of antihistaminic action. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the H1 receptor, confirming their antagonistic mechanism. nih.gov The general structure of these antihistamines often includes a condensed heterocyclic ring system. nih.gov While first-generation antihistamines were known for their sedative effects due to their ability to cross the blood-brain barrier, newer generations are designed to be more specific for peripheral H1 receptors, reducing such side effects. auburn.edu

Although the 1,8-naphthyridine scaffold has been a focus of antihistaminic research, specific studies detailing the H1 receptor antagonism or antihistaminic activity of 2-Methyl-1,7-naphthyridin-4-amine are not prevalent in the reviewed literature.

Computational and in Silico Approaches in the Study of 2 Methyl 1,7 Naphthyridin 4 Amine and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. redalyc.org This method is widely used to understand the interactions between a ligand and its target protein at the atomic level.

In the context of 1,7-naphthyridine (B1217170) analogs, molecular docking studies have been instrumental in elucidating their binding modes with various biological targets. For instance, research on 1,7-naphthyridine derivatives as potential inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, utilized molecular docking to gain structural insights into their inhibitory activity. nih.govrsc.org These studies identified key interactions such as hydrogen bonding, pi-pi interactions, and pi-cation interactions that govern the binding of these inhibitors to the receptor. nih.govrsc.org

Similarly, docking studies have been employed to understand the antimicrobial activity of naphthyridine derivatives. By docking these compounds into the active site of DNA gyrase, researchers have been able to correlate their binding affinities with their observed antibacterial efficacy, with some derivatives showing activity comparable to nalidixic acid. mdpi.com In the realm of anticancer research, molecular docking has been used to predict the binding affinity of 1,8-naphthyridine (B1210474) analogs to targets like topoisomerase I and II, helping to explain their cytotoxic effects. ekb.eg

A study on 1,8-naphthyridine-3-carboxylic acid derivatives as antihistaminic agents used molecular docking to understand their interaction and binding mode within the active site of the H1 receptor. nih.gov This in silico approach, combined with other computational methods, proved effective in identifying promising candidates for synthesis and further testing. nih.govrsc.org

The general workflow for molecular docking involves preparing the 3D structure of both the ligand (e.g., 2-methyl-1,7-naphthyridin-4-amine) and the target protein. The ligand is then placed in the binding site of the protein, and its orientation and conformation are systematically explored to find the best fit, which is typically evaluated using a scoring function that estimates the binding affinity. ajchem-a.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, stability, and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure and properties of molecules. nrel.gov DFT methods are used to calculate various molecular properties such as equilibrium geometry, total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Mullikan atomic charges. researchgate.net

For 1,7-naphthyridine analogs, DFT calculations have been employed to optimize their molecular geometries and to understand their electronic properties. nih.gov For example, in a study of PIP4K2A inhibitors, the 3D structures of 1,7-naphthyridine analogues were first optimized using the semi-empirical method (AM1) to find low-energy conformers, followed by DFT calculations at the DFT/B3LYP/6-311g(d) level of theory to obtain the lowest energy conformers for further computational analysis. nih.govresearchgate.net

DFT has also been used to study the electronic and nonlinear optical (NLO) properties of naphthyridine derivatives. rsc.org Such studies have shown that DFT calculations can accurately predict properties that agree well with experimental spectroscopic findings. researchgate.net In the investigation of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT calculations were used to study their synthetic mechanisms and spectroscopic properties, with the calculated electronic absorption spectra showing good agreement with experimental data. ias.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. These quantum chemical descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate the electronic properties of molecules with their biological activities.

Prediction of Biological Activities using Cheminformatics Software (e.g., PASS Software)

Cheminformatics software plays a crucial role in modern drug discovery by predicting the biological activities of chemical compounds based on their structure. qima-lifesciences.com One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) software. akosgmbh.dezenodo.org PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and toxicity, based on the structural formula of a compound. way2drug.com The prediction is based on a comparison of the input structure with a large database of known biologically active substances. zenodo.org

The PASS software provides the probability of a compound being active (Pa) or inactive (Pi) for a particular biological activity. zenodo.org This allows for the early-stage identification of promising lead compounds and potential side effects. zenodo.org For instance, PASS has been used to predict the potential biological activities of various naphthyridine derivatives beyond their primary intended use, revealing potential antibacterial, antiviral, and immunomodulatory effects. growingscience.com

In the design of new 1,8-naphthyridine-3-carboxylic acid analogues as antihistaminic agents, PASS was used for the computational screening of possible biological effects, including antiallergic, anti-asthmatic, and anti-inflammatory activities, prior to their synthesis. nih.gov This in silico screening helps in prioritizing compounds for experimental testing, thereby saving time and resources. rsc.org The PASS online tool can predict over 4000 types of biological activities and has a reported mean accuracy of about 95%. zenodo.org

In Silico Prediction of Binding Modes and Pharmacokinetic Parameters (e.g., ADME prediction)

In silico methods are extensively used to predict the binding modes of ligands to their target receptors and to estimate their pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions are vital for assessing the drug-likeness of a compound in the early stages of drug development. researchgate.net

The prediction of binding modes is often achieved through molecular docking studies, as discussed in section 5.1. These studies provide a static picture of the ligand-receptor interaction. In addition to predicting the binding orientation, these methods can also help in understanding the key interactions that contribute to the binding affinity. uni-halle.de

ADME prediction is crucial as poor pharmacokinetic properties are a major cause of failure for drug candidates in clinical trials. Various computational models and software, such as SwissADME and pkCSM, are used to predict properties like solubility, lipophilicity, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ajchem-a.com For example, in silico ADME analysis of certain 1,8-naphthyridine derivatives indicated favorable drug-like properties, suggesting their potential for development as therapeutic agents. researchgate.net A study on 1,7-naphthyridine derivatives as PDE4 inhibitors demonstrated that in silico predictions of plasma levels were closely aligned with the data obtained from single-dose pharmacokinetic assessments in human volunteers. acs.org

The combination of in silico binding mode prediction and ADME profiling allows for a comprehensive early assessment of a compound's potential as a drug candidate. This integrated approach was successfully used in the design of new 1,8-naphthyridine-3-carboxylic acid analogues, where an in silico PASS and SwissADME-assisted docking approach was found to be effective in deriving and synthesizing promising antihistaminic agents. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static view of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms in a biomolecular system over time. nih.gov MD simulations provide valuable insights into the conformational changes and flexibility of both the ligand and the target protein, which are crucial for understanding the binding process and the stability of the complex. nih.govnih.gov

MD simulations have been used to study the dynamic behavior of naphthyridine derivatives in complex with their biological targets. For example, in a study of 1,8-naphthyridine hybrids as potential antituberculosis agents, 100 ns MD simulations were performed to assess the stability and binding energies observed during initial docking. The simulations confirmed the stable and efficient binding of the compounds. researchgate.net

The general procedure for an MD simulation involves setting up a simulation box containing the protein-ligand complex solvated in water with ions to neutralize the system. ulisboa.pt The forces between atoms are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system's atomic coordinates. nih.gov Analysis of this trajectory can reveal details about the stability of key interactions, conformational changes in the binding pocket, and the role of water molecules in the binding process. nih.gov

In the study of ligands for proteins with flexible binding sites, a combination of induced fit docking and short MD simulations has been proposed as a validated protocol to predict the binding mode of small molecule ligands. uni-halle.de This approach highlights the importance of considering protein flexibility in accurately predicting ligand binding.

Future Perspectives and Research Directions for 2 Methyl 1,7 Naphthyridin 4 Amine

Exploration of Novel and Greener Synthetic Pathways for the 1,7-Naphthyridine (B1217170) Scaffold

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern medicinal chemistry. Future research on the 1,7-naphthyridine scaffold will prioritize the development of novel and greener synthetic routes that offer advantages over classical methods. Key areas of exploration include multicomponent reactions (MCRs), the use of green solvents, and catalyst-free conditions.

One promising approach is the use of one-pot, multi-component reactions which allow for the synthesis of complex molecules in a single step from simple precursors, thereby reducing waste and saving time. rsc.orgnih.gov For instance, an environmentally friendly protocol has been developed for synthesizing benzo[c]pyrazolo researchgate.netbohrium.comnaphthyridine derivatives through a regioselective "on-water" reaction, highlighting features like the use of water as a green solvent, short reaction times, and the absence of transition metal catalysts. rsc.orgnih.gov Similarly, catalyst-free, microwave-assisted domino reactions in water have been established for synthesizing fused 1,6-naphthyridine (B1220473) derivatives, forming multiple bonds with water as the only byproduct. bohrium.com

The classic Friedländer condensation, a staple for synthesizing quinolines and naphthyridines, is also being modified for greener applications. researchgate.net Research has demonstrated its use in one-pot syntheses of various 1,7-naphthyridines. researchgate.net The exploration of reusable catalysts, such as SiO2/Fe3O4, in aqueous solutions at room temperature for the synthesis of 1,8-naphthyridines also represents a significant step towards sustainable chemistry that could be adapted for the 1,7-isomer. nih.gov

Future work will likely focus on expanding the substrate scope of these greener methods, optimizing reaction conditions to improve yields, and developing novel catalytic systems that are both efficient and recyclable.

Table 1: Comparison of Synthetic Strategies for Naphthyridine Scaffolds

Strategy Key Features Advantages Reference
Multi-Component "on-water" Reaction Uses water as a solvent; one-pot synthesis of benzo[c]pyrazolo researchgate.netbohrium.comnaphthyridines. Environmentally benign, short reaction time, reduced waste, transition-metal-free. rsc.orgnih.gov
Microwave-Assisted Domino Reaction Catalyst- and additive-free; uses water as a solvent for indeno[1,2-b] nih.govCurrent time information in New York, NY, US.naphthyridines. High atom economy, ease of product separation, short reaction time. bohrium.com
Modified Friedländer Reaction One-pot synthesis of 2,4-disubstituted 1,7-naphthyridines. Good yields, general applicability for various pyridyl substrates. researchgate.net

| Reusable Catalyst Synthesis | Utilizes SiO2/Fe3O4 catalyst in an aqueous medium for 1,8-naphthyridines. | High yields, catalyst is reusable, environmentally friendly conditions. | nih.gov |

Deeper Mechanistic Elucidation of Identified Biological Activities

While numerous 1,7-naphthyridine derivatives have demonstrated promising biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research must delve deeper into elucidating these mechanisms to facilitate rational drug design and optimization.

For example, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have been identified as inhibitors of DNA gyrase, which is crucial for their antibacterial effects. nih.gov Similarly, benzo[de] bohrium.comCurrent time information in New York, NY, US.naphthyridin-7(8H)-ones have been developed as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. acs.org Another novel 1,7-naphthyridine scaffold has been identified as a Son of sevenless 1 (SOS1) inhibitor, which is significant for treating KRAS-driven cancers. nih.gov

Future investigations should employ a combination of biochemical assays, structural biology (such as X-ray crystallography and cryo-electron microscopy), and biophysical techniques to visualize and understand the interactions between 1,7-naphthyridine analogs and their biological targets. For instance, understanding how 2-arylnaphthyridin-4-ones inhibit tubulin polymerization and induce apoptosis in cancer cells requires detailed molecular studies. nih.govnih.gov Such insights are critical for explaining the structure-activity relationships (SAR) observed and for guiding the design of next-generation compounds with improved efficacy and reduced off-target effects.

Design and Synthesis of Advanced 2-Methyl-1,7-naphthyridin-4-amine Analogs for Enhanced Biological Selectivity

Building on a deeper mechanistic understanding, the next logical step is the rational design and synthesis of advanced analogs of this compound. The primary goal is to enhance biological selectivity—the ability of a compound to interact with its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for side effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core scaffold and its substituents, researchers can identify which chemical features are critical for potency and selectivity. For example, research on 2-arylnaphthyridin-4-ones as antitumor agents involved creating derivatives with hydroxyl groups at various positions to probe their effect on cytotoxicity. nih.gov In the development of HIV-1 integrase inhibitors, new functionalities were incorporated at the 4-position of a 1-hydroxy-1,8-naphthyridin-2-one nucleus to improve potency against drug-resistant mutants. acs.org

Future design strategies will involve:

Scaffold Hopping: Replacing the 1,7-naphthyridine core with other heterocyclic systems to discover novel chemical space and intellectual property, a strategy successfully used to identify SOS1 inhibitors. nih.gov

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent leads.

Prodrug Approaches: Modifying the lead compound to improve its pharmacokinetic properties, such as converting a hydroxylated analog into a more soluble phosphate (B84403) prodrug to enhance its in vivo antitumor activity. nih.gov

Table 2: Examples of 1,7-Naphthyridine Analogs and Their Targets

Compound Class Target Therapeutic Area Key Design Feature Reference
Benzo[de] bohrium.comCurrent time information in New York, NY, US.naphthyridin-7(8H)-ones PARP1 Oncology Functionalized long-chain appendage acs.org
Novel 1,7-Naphthyridine Derivatives SOS1-KRAS Interaction Oncology Scaffold hopping from quinoline (B57606) series nih.gov
2-Arylnaphthyridin-4-ones Tubulin Assembly Oncology Hydroxy substitutions on A- and C-rings nih.gov

| 8-Amino-2-phenyl-2,7-naphthyridinones | c-Kit/VEGFR-2 Kinase | Oncology | 8-Amino substitution on the naphthyridinone core | mdpi.com |

Application of Integrated Computational and Experimental Methodologies for Compound Optimization

The integration of computational chemistry with experimental synthesis and biological testing is a powerful paradigm for accelerating drug discovery. This synergistic approach allows for the rapid evaluation of virtual compounds, prioritizing the synthesis of those most likely to succeed and providing insights into their molecular interactions.

Computational methods that will be pivotal in the future optimization of this compound analogs include:

Molecular Docking and Virtual Screening: These techniques can predict the binding mode and affinity of thousands or millions of virtual compounds to a biological target, helping to identify promising new scaffolds and substituents. acs.org

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure of molecules, which governs their reactivity and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding event and helping to estimate binding free energies.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to search for new compounds with a similar arrangement. acs.org

By using computational tools to generate hypotheses about structure-activity relationships, researchers can design more focused and informative experiments. This iterative cycle of computational design, chemical synthesis, and biological evaluation is crucial for efficiently optimizing lead compounds like this compound into clinical candidates with enhanced potency, selectivity, and favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-1,7-naphthyridin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like pyridinecarbonitriles under reflux with sodium butoxide (NaOBu) in butanol (BuOH). For example, substituted pyridine derivatives undergo condensation to form the naphthyridine core . Key parameters include reaction time (e.g., 2.5–3 hours) and temperature (reflux conditions). Optimization involves adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., KMnO₄ for halogenated derivatives) to improve yields (reported 33–60% in similar syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the methyl group at position 2 and the amine at position 4. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bond lengths and angles for reactivity studies .

Q. How does the methyl substitution at position 2 influence the compound’s electronic properties?

  • Methodological Answer : The electron-donating methyl group increases electron density at the naphthyridine core, affecting electrophilic substitution patterns. Computational methods (e.g., DFT calculations) and Hammett substituent constants (σ values) can predict regioselectivity in reactions like nitration or sulfonation. Experimental validation involves comparing reaction outcomes with unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurity profiles (e.g., residual solvents) or assay conditions (pH, temperature). Triangulate data using orthogonal assays (e.g., enzymatic vs. cell-based), validate purity via HPLC (>95%), and apply statistical rigor (e.g., ANOVA for dose-response curves) .

Q. How can crystallographic studies inform the design of this compound-based enzyme inhibitors?

  • Methodological Answer : X-ray co-crystallization with target enzymes (e.g., kinases) reveals binding modes and steric clashes. For example, the methyl group at position 2 may occupy hydrophobic pockets, while the amine at position 4 forms hydrogen bonds. Use molecular docking (AutoDock Vina) to simulate interactions and guide substitutions (e.g., introducing halogens for enhanced binding) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (DMF, 90°C). The amine group at position 4 may coordinate with Pd, influencing reaction efficiency. Monitor intermediates via LC-MS and optimize ligand-to-catalyst ratios to suppress side reactions (e.g., homocoupling) .

Q. How can SAR studies improve the selectivity of this compound derivatives for kinase targets?

  • Methodological Answer : Introduce substituents at position 6 or 8 to modulate steric bulk and electronic effects. For instance, adding a piperidine-carbonyl group (as in ) enhances selectivity for kinases like EGFR. Use kinase profiling panels (e.g., DiscoverX) to compare IC₅₀ values against off-target enzymes .

Q. What role does solvent choice play in stabilizing this compound during photodegradation studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the amine group, reducing UV-induced degradation. Conduct accelerated stability testing under varied light intensities (ICH Q1B guidelines) and quantify degradation products via UPLC-MS .

Methodological Tools and Validation

  • Data Triangulation : Combine NMR, HRMS, and crystallography for structural confirmation .
  • Statistical Frameworks : Use multivariate regression to correlate substituent effects with bioactivity .
  • Reaction Optimization : Design-of-experiments (DoE) software (e.g., JMP) for screening solvent/catalyst combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.